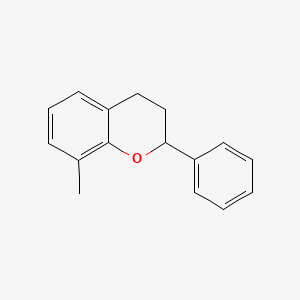

8-Methyl-2-phenylchroman

Description

Structure

3D Structure

Properties

CAS No. |

15236-13-2 |

|---|---|

Molecular Formula |

C16H16O |

Molecular Weight |

224.303 |

IUPAC Name |

8-methyl-2-phenyl-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C16H16O/c1-12-6-5-9-14-10-11-15(17-16(12)14)13-7-3-2-4-8-13/h2-9,15H,10-11H2,1H3 |

InChI Key |

UHLVONDLKLBXLZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=C1OC(CC2)C3=CC=CC=C3 |

Synonyms |

Flavan, 8-methyl- (8CI) |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methyl 2 Phenylchroman and Its Analogs

Classical and Retrosynthetic Approaches to the Chroman Ring System

The construction of the chroman skeleton has traditionally been achieved through several key transformations. A common retrosynthetic disconnection breaks the chroman ring at the ether linkage and the C3-C4 bond, leading to a phenol (B47542) and a three-carbon synthon.

Classical methods for chroman synthesis often involve:

Intramolecular Friedel-Crafts-type cyclization: This approach typically uses O-allyl or homoallyl phenols as precursors. nih.gov

Intermolecular conjugate addition: Phenols can be added to α,β-unsaturated carbonyl derivatives to form the chroman ring. nih.gov

Cyclization of 2-allylphenols: This method provides a direct route to the chroman system. nih.gov

These classical syntheses, while foundational, can sometimes be limited by harsh reaction conditions and a lack of stereocontrol.

Targeted Synthesis of 8-Methyl-2-phenylchroman

The synthesis of this compound presents specific challenges related to the precise placement of the methyl and phenyl substituents on the chroman core.

Regioselective Considerations in Chroman Formation

Achieving the desired 8-methyl substitution pattern requires careful selection of starting materials and reaction conditions. One documented approach involves the cyclization of cinnamic acid derivatives with substituted phenols. For instance, the reaction of a cinnamic acid derivative with o-cresol (B1677501) can lead to a chroman structure with a methyl group at the 8-position. However, this particular method may result in the phenyl group at the 4-position, necessitating further chemical modifications to achieve the target this compound.

Another strategy involves the use of 2-(allyloxy)benzaldehydes and their subsequent cyclization. The substituents on the aromatic ring of the benzaldehyde (B42025) dictate the final substitution pattern of the chroman product.

Stereoselective Synthesis of this compound

The stereochemistry at the C2 position, bearing the phenyl group, is a critical aspect of the synthesis of this compound. Enantioselective methods are often employed to control the formation of the desired stereoisomer. Lipase-catalyzed kinetic resolutions of racemic 2-phenylchroman-4-ols have been successfully used to separate enantiomers. researchgate.net For example, the lipase (B570770) from Pseudomonas fluorescens (AK lipase) with vinyl acetate (B1210297) as the acyl donor can achieve high enantiomeric excess. researchgate.net

Novel Catalytic Strategies in Chroman Synthesis

Modern synthetic chemistry has introduced a variety of catalytic methods that offer milder reaction conditions, higher efficiency, and improved stereoselectivity for chroman synthesis. nih.govrsc.org

Organocatalysis and Metal-Free Protocols

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chromans. Chiral organocatalysts, such as those based on cinchona alkaloids and thioureas, can facilitate cascade reactions to produce highly substituted chiral chromans with excellent enantioselectivities. nih.govrsc.orgacs.org For example, a squaramide-catalyzed domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins yields chiral chromans in good yields and high enantiomeric excess. nih.gov

Metal-free protocols offer an environmentally benign alternative for chroman synthesis. beilstein-journals.orgbohrium.com Visible-light-driven photoredox catalysis has been utilized for the synthesis of chroman-4-ones from 2-(allyloxy)arylaldehydes. frontiersin.org Additionally, radical phosphinoylation–cyclization cascades mediated by K₂S₂O₈ provide a metal-free route to phosphinoylchroman-4-ones. beilstein-journals.org

| Catalyst/Reagent | Reactants | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Squaramide | 2-Hydroxynitrostyrene, trans-β-nitroolefin | Polysubstituted chiral chroman | up to 82% | up to 99% | nih.gov |

| Cinchona-alkaloid-urea | Phenol with (E)-α,β-unsaturated ketone | 2-Substituted chroman | High | - | rsc.org |

| Bifunctional thiourea | Chalcone enolate, nitromethane | Polysubstituted chiral chroman | up to 95% | >99% | acs.org |

| K₂S₂O₈ | 2-(Allyloxy)benzaldehyde, Diphenylphosphine oxide | Phosphinoylchroman-4-one | Moderate | - | beilstein-journals.org |

| Visible light/3DPAFIPN | Alkenoic acid, Cyanoarene | 3-(Arylmethyl)chroman-4-one | Good | - | frontiersin.org |

Transition Metal-Catalyzed Cyclization and Functionalization

Transition metals, particularly palladium, rhodium, and gold, have been extensively used to catalyze various transformations leading to chroman derivatives. nih.govrsc.orgbohrium.comnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are effective for the asymmetric allylic alkylation (AAA) of phenol allyl carbonates, providing access to chiral chromans with high enantioselectivity. acs.org This methodology has been applied to the synthesis of the vitamin E core. acs.org Palladium-catalyzed alkene aryloxyarylation is another powerful strategy for constructing chromans with quaternary stereocenters. bohrium.com Furthermore, palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones can lead to flavanones (2-phenylchroman-4-ones). rsc.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been successfully employed in the asymmetric 1,4-addition of arylboronic acids to coumarins, yielding (R)-4-arylchroman-2-ones with excellent enantioselectivity. nih.gov Electron-poor diphosphine ligands in conjunction with rhodium can enhance catalytic activity. clockss.org Rhodium-catalyzed annulations of salicylaldehydes with alkynes also provide a route to disubstituted chroman-4-ones. thieme-connect.com

Gold-Catalyzed Reactions: Gold catalysts are known to activate alkynes and have been used in the synthesis of chroman-3-ones from propargyl aryl ethers. nih.gov Cationic gold complexes can be particularly effective for these transformations. nih.govresearchgate.net Gold-catalyzed reactions of furans containing an alkynyl ether moiety can also deliver chroman derivatives at room temperature. cncb.ac.cnnih.gov

Chemical Transformations and Derivatization of the this compound Scaffold

The chemical versatility of the this compound skeleton permits a wide array of transformations. These modifications can be broadly categorized into those targeting the pendant phenyl moiety at the C2 position and those involving the chroman ring system itself. Such derivatizations are instrumental in fine-tuning the molecule's electronic, steric, and physicochemical properties.

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. numberanalytics.com On the 2-phenyl group (often referred to as the B-ring in flavonoid chemistry), these transformations can dramatically alter a molecule's properties. While direct studies on this compound are specific, the principles are well-established through extensive research on analogous flavanone (B1672756) and isoflavanone (B1217009) structures.

Common modifications include electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation, which introduce new functionalities onto the phenyl ring. For instance, the introduction of methyl, phenyl, and methoxy (B1213986) groups onto the B-ring of isoflavanone scaffolds has been utilized to explore hydrophobic and hydrogen bonding interactions. nih.gov Furthermore, modern cross-coupling reactions, like the Suzuki coupling, offer powerful methods for creating new carbon-carbon bonds, enabling the attachment of various aryl or alkyl groups. nih.gov These reactions are typically performed on precursors or analogs where a handle, such as a halogen, has been installed on the phenyl ring.

Table 1: Examples of Functional Group Interconversions on the 2-Phenyl Moiety of Chroman Analogs

| Transformation | Reagents & Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid, Pd catalyst, base | Phenyl | nih.gov |

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | General Knowledge |

| Halogenation | Br₂, FeBr₃ or NBS | Bromo (-Br) | General Knowledge |

This table presents common transformations applicable to the phenyl group of 2-phenylchroman analogs based on established organic chemistry principles.

Modifying the chroman ring system presents unique synthetic challenges, primarily centered on regioselectivity. The benzopyran core offers several positions for substitution (e.g., C3, C4, C5, C6, C7), and directing a reaction to a specific site requires careful choice of substrates and reaction conditions.

Research on related chroman-4-ones and flavanones provides significant insight into these modifications. For example, bromination can be selectively achieved at the C3 position, creating a versatile intermediate for introducing various substituents like amino, cyano, or acetate groups. gu.se The Mannich reaction is another powerful tool, typically leading to aminomethylation at the C8 position in flavones due to the electronic influence of hydroxyl groups at C5 and C7. nrfhh.com In certain isoflavones, this reaction can be directed to the C6 position. univ.kiev.ua

The synthesis of derivatives with substituents at C6 or C8 is particularly relevant. The electronic nature of substituents at these positions can significantly impact biological activity. acs.org However, achieving regioselectivity between the C6 and C8 positions can be challenging and often depends on the pre-existing substitution pattern and the directing effects of functional groups on the aromatic A-ring. researchgate.net For instance, the synthesis of 8-arylflavones has been achieved via regioselective Heck cross-coupling of 8-iodoflavones. researchgate.net The introduction of alkyl or aryl groups at the C2 position has also been explored, with studies indicating that bulky groups can influence biological outcomes. acs.org

Table 2: Selected Modifications on the Chroman Ring System

| Position | Type of Modification | Example Reaction | Synthetic Challenge | Reference |

|---|---|---|---|---|

| C3 | Halogenation | Bromination of chroman-4-one | Controlling subsequent substitution vs. elimination | gu.se |

| C3 | Methylidene Formation | Horner-Wadsworth-Emmons reaction | Stereoselectivity (E/Z isomerism) | mdpi.com |

| C6 / C8 | Aminomethylation | Mannich Reaction | Regioselectivity between C6 and C8 | nrfhh.comuniv.kiev.ua |

The carbon atom at the C2 position of the this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-8-methyl-2-phenylchroman. The synthesis and separation of these stereoisomers are critical, as different enantiomers often exhibit distinct biological activities.

One of the most effective methods for obtaining enantiomerically pure or enriched chroman derivatives is through enzymatic kinetic resolution. researchgate.net This strategy is often applied to a precursor, such as a racemic trans-flavan-4-ol (a 2-phenylchroman-4-ol). The synthesis of this precursor typically involves the reduction of the corresponding flavanone (2-phenylchroman-4-one). mdpi.com

In a typical kinetic resolution, the racemic alcohol is subjected to stereoselective acylation catalyzed by a lipase, such as that from Pseudomonas fluorescens (AK lipase). researchgate.net The enzyme selectively acylates one enantiomer at a much faster rate than the other. This process results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol. These two compounds, having different functional groups, can then be readily separated using standard chromatographic techniques. This chemoenzymatic approach is highly efficient, often yielding products with high enantiomeric excess under mild reaction conditions. researchgate.netmdpi.com Asymmetric synthesis, using chiral catalysts or auxiliaries, represents another powerful but often more complex strategy to directly obtain a single enantiomer. mdpi.comnih.gov

Table 3: Example of Lipase-Catalyzed Kinetic Resolution of a 2-Arylchroman-4-ol

| Step | Description | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1 | Synthesis of Racemic Precursor | Reduction of 2-arylchroman-4-one with LiAlH₄ | Racemic cis- and trans-2-arylchroman-4-ol | mdpi.com |

| 2 | Isomer Inversion (optional) | Mitsunobu reaction on cis-alcohol | Racemic trans-2-arylchroman-4-ol | mdpi.com |

| 3 | Kinetic Resolution | AK Lipase, vinyl acetate (acyl donor and solvent), 30 °C | Mixture of enantiomerically enriched alcohol and ester | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound and its analogs, these principles are increasingly being applied to improve sustainability. Key areas of focus include the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable or biodegradable catalysts. researchgate.netnih.gov

Alternative energy sources such as microwave irradiation and ultrasound have proven effective in accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating. frontiersin.org For example, the synthesis of flavones from 2-phenyl chroman-4-ones has been efficiently carried out using the catalyst diacetoxyiodobenzene (B1259982) (DIB) under microwave irradiation, offering excellent yields in a short timeframe. rasayanjournal.co.in

The development of novel catalysts is another cornerstone of green synthetic strategies. Biodegradable, naturally sourced nanocomposites have been successfully used as catalysts for the synthesis of chromene derivatives, offering advantages like easy recovery, reusability, and operation under mild conditions. ajgreenchem.com Solvent-free or solvent-minimal reactions, such as those performed by gradual trituration with a solid base catalyst like barium hydroxide (B78521), represent a significant step towards greener synthesis by drastically reducing solvent waste. ajrconline.org These methods are not only environmentally friendly but also often prove to be more efficient and cost-effective. ajrconline.org

Table 4: Comparison of Conventional vs. Green Synthetic Methods for Chroman Analogs

| Feature | Conventional Method | Green Alternative | Advantage of Green Method | Reference |

|---|---|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave irradiation | Reduced reaction time, energy efficiency | rasayanjournal.co.in |

| Catalyst | Strong mineral acids (e.g., HCl) | Barium hydroxide (trituration) | Reduced hazardous waste, mild conditions | ajrconline.org |

| Catalyst Type | Homogeneous metal catalysts | Recoverable nanocomposite catalyst | Catalyst reusability, simple workup | ajgreenchem.com |

| Solvent | Volatile organic solvents (VOCs) | Water, ethanol, or solvent-free | Reduced toxicity and environmental impact | researchgate.netajrconline.org |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A complete assignment for 8-Methyl-2-phenylchroman would require a suite of NMR experiments.

1H NMR, 13C NMR, and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

¹H NMR (Proton NMR) would identify all unique proton signals, their chemical environments, and their coupling relationships. Key signals would include the methyl protons, the aromatic protons on both rings, and the protons of the chroman heterocyclic ring (at C2, C3, and C4).

¹³C NMR would provide the number of unique carbon atoms and their types (methyl, methylene, methine, quaternary). This would confirm the presence of the 16 carbon atoms in the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, crucial for tracing the connectivity of the protons within the chroman and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons over two to three bonds. This is vital for connecting the different fragments of the molecule, such as linking the phenyl group to C2 and the methyl group to C8, and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons that are close to each other, which is essential for determining stereochemistry and conformation.

Stereochemical Assignment via NMR Spectroscopic Analysis

The chroman ring in this compound contains a stereocenter at the C2 position. NMR spectroscopy, particularly using NOESY, would be instrumental in determining the relative stereochemistry if other stereocenters were present. For a single stereocenter, NMR can help elucidate the preferred conformation of the molecule in solution by observing spatial proximities, for example, between the proton at C2 and protons on the chroman skeleton.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound. This high-precision measurement allows for the calculation of its elemental composition, which would confirm the molecular formula of C₁₆H₁₆O.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. This technique would unambiguously determine the bond lengths, bond angles, and solid-state conformation of this compound. If a chiral sample were resolved and crystallized, X-ray crystallography could be used to determine the absolute stereochemistry (R or S configuration) at the C2 position. While crystallographic data exists for related structures, mdpi.comcrystallography.neteurjchem.com none is available for the target compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. While direct and complete experimental IR and Raman spectra for this compound are not widely published, a detailed analysis can be inferred from the spectra of its constituent parts and closely related analogues, such as 2-phenylchroman and other substituted chroman derivatives.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be dominated by absorptions arising from C-H, C-O, and C=C bond vibrations. The NIST WebBook provides a gas-phase IR spectrum for the parent compound, 2-phenylchroman, which serves as a foundational reference. researchgate.netnih.gov The introduction of a methyl group at the C-8 position would introduce additional characteristic bands.

Key expected IR absorption bands for this compound are outlined below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Aromatic C-H | Stretching | 3100-3000 | Multiple weak to medium bands from both the phenyl and benzene (B151609) rings of the chroman moiety. |

| Aliphatic C-H | Stretching | 3000-2850 | Bands corresponding to the CH₂ groups of the dihydropyran ring and the methyl group at C-8. |

| C-O-C (ether) | Asymmetric Stretching | 1270-1200 | A strong band characteristic of the chroman ether linkage. |

| C-O-C (ether) | Symmetric Stretching | 1150-1070 | A band of variable intensity. |

| Aromatic C=C | Stretching | 1620-1580, 1500-1450 | Multiple bands of variable intensity, characteristic of the benzene and phenyl rings. |

| CH₂ | Bending (Scissoring) | ~1470 | |

| CH₃ | Bending (Asymmetric & Symmetric) | ~1460 & ~1375 | These bands would be specific to this compound compared to 2-phenylchroman. |

| Aromatic C-H | Out-of-Plane Bending | 900-675 | The pattern of these bands can provide information about the substitution pattern on the aromatic rings. |

This table is generated based on established group frequencies and data from analogous compounds.

For instance, a study on 8-Methyl-3-methylidene-2-phenylchroman-4-one reported various spectral data, which, despite the structural differences (a ketone and an exocyclic double bond), supports the expected regions for methyl and phenyl group vibrations on a chroman framework. acs.org

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. lmaleidykla.lt It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching vibrations and the symmetric vibrations of the chroman ring system.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

| Aromatic C=C | Ring Breathing | ~1600 | A strong, characteristic band for the aromatic rings. |

| Aromatic C-H | Stretching | 3100-3000 | Typically weaker than in IR spectra. |

| Aliphatic C-H | Stretching | 3000-2850 | |

| Chroman Ring | Skeletal Vibrations | 1300-800 | A series of bands corresponding to the vibrations of the entire ring structure. |

| C-H (Methyl) | Symmetric Stretching | ~2935 |

This table is generated based on general principles of Raman spectroscopy and data from related structures.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting vibrational spectra and can provide detailed assignments of vibrational modes, aiding in the interpretation of experimental data. mdpi.comnumberanalytics.com

Chiroptical Spectroscopy (CD, ORD) for Chirality Determination

The presence of a stereocenter at the C-2 position renders this compound a chiral molecule, existing as a pair of enantiomers. Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration of such chiral compounds. nih.gov

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule with a chromophore, this results in a characteristic CD spectrum with positive or negative bands, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

For chromans and related flavonoids, the electronic transitions of the aromatic chromophore are perturbed by the chiral environment of the dihydropyran ring. The helicity of this ring (P for clockwise or M for counter-clockwise twist when viewed along the O1-C2 bond) often dictates the sign of the Cotton effects associated with the aromatic ¹Lₐ and ¹Lₑ bands. nih.govmdpi.com

A general correlation for 2-substituted chromanes has been proposed:

(2S)-configuration: Often leads to a P-helicity of the dihydropyran ring, resulting in specific Cotton effect patterns.

(2R)-configuration: Often leads to an M-helicity, resulting in mirror-image CD spectra compared to the (2S)-enantiomer.

For 2-aryl chromanes, it has been observed that M-helicity often correlates with a positive Cotton effect for the ¹Lₐ band (around 260-280 nm), while P-helicity corresponds to a negative Cotton effect. faccts.de Therefore, by analyzing the CD spectrum of an enantiomer of this compound, its absolute configuration at C-2 can be assigned by comparing the experimental spectrum with established rules or with spectra predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations. researcher.life

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD spectroscopy measures the change in optical rotation of a substance with the wavelength of light. An ORD curve that shows a peak and a trough in the region of a chromophore's absorption is known as an anomalous dispersion or a Cotton effect curve. The sign of the Cotton effect (positive if the peak is at a longer wavelength than the trough, and negative if the trough is at a longer wavelength) is related to the stereochemistry in the same way as in CD spectroscopy.

While CD spectroscopy is often preferred due to its simpler interpretation, ORD remains a valuable complementary technique. The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning that one can, in principle, be calculated from the other. nih.gov

The determination of the absolute configuration of this compound would involve separating the enantiomers and measuring their CD and/or ORD spectra. The observed Cotton effects would then be analyzed based on the established helicity rules for the chroman ring system to assign the (R) or (S) configuration to each enantiomer.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Exploration of Structure-Activity Relationships for 8-Methyl-2-phenylchroman Derivatives

The systematic investigation of this compound derivatives has provided significant insights into how structural modifications influence their biological effects.

The nature and position of substituents on the this compound core are critical determinants of its interaction with biological targets and its selectivity.

The core structure, a 2-phenylchroman backbone, is a recognized scaffold in numerous biologically active compounds, including flavonoids. researchgate.netnih.gov The flavone (B191248) scaffold, which is structurally related, is based on a 2-phenylchromen-4-one backbone and is found in many plant-derived compounds with a wide range of pharmacological activities. nih.gov Modifications to this basic structure can lead to significant changes in activity.

For instance, in related chromone (B188151) structures, the introduction of a methyl group at the C-8 position can enhance hydrophobicity and steric bulk. vulcanchem.com A phenyl group at the C-2 position introduces potential for aromatic π-system interactions, which can be crucial for binding to hydrophobic pockets in proteins. vulcanchem.com The presence and position of hydroxyl groups are also vital; for example, in flavones, hydroxyl groups can enhance hydrogen-bonding capacity, influencing solubility and biological interactions.

The selectivity of these compounds can be finely tuned by subtle changes in substituents. For example, in a series of 2H-chromen-2-one derivatives, minor alterations to the substituents on the coumarin (B35378) moiety resulted in a switch in selectivity between human monoamine oxidase (hMAO)-A and hMAO-B inhibitors. nih.gov This highlights the sensitivity of the biological target to the chemical environment presented by the ligand.

The following table summarizes the impact of different substituents on the properties of chroman and related scaffolds:

| Substituent | Position | Effect | Reference |

| Methyl | 8 | Enhances hydrophobicity and steric bulk | vulcanchem.com |

| Phenyl | 2 | Introduces aromatic π-system interactions | vulcanchem.com |

| Hydroxyl | 7 | Enhances hydrogen-bonding capacity | |

| Methoxy (B1213986) | 5 or 6 | Can influence stacking interactions and steric hindrance | mdpi.com |

| Benzoic acid | 7 (via oxymethyl linker) | Enhances hydrophilicity and target binding via hydrogen bonding | vulcanchem.com |

The three-dimensional shape and flexibility of this compound derivatives are crucial for their interaction with biological macromolecules. The chroman ring itself can adopt different conformations, which can influence how the molecule fits into a binding site.

For example, in 5,7-dimethoxy-2-methyl-2-phenyl-chroman-4-one, the pyran ring adopts an envelope conformation. The conformational flexibility of a molecule allows it to adapt its shape to the binding pocket of a target protein. nih.gov This adaptability can be a key factor in determining the potency and selectivity of a drug candidate.

Molecular modeling studies have shown that the flexibility of both the ligand and the target protein can influence their binding. rsc.org For instance, the movement of different domains within a protein can be important for substrate binding. rsc.org Therefore, understanding the conformational landscape of this compound derivatives is essential for designing molecules with optimal biological activity.

Rational Design Strategies for Novel this compound Analogs

The insights gained from SAR studies are being used to rationally design new analogs with improved properties.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve a compound's properties without drastically changing its structure. wikipedia.org This can be used to reduce toxicity, alter bioavailability, or modify the activity of a lead compound. wikipedia.org

In the context of chroman-related structures, bioisosteric replacement has been explored to enhance desired properties. For example, replacing a methyl group with a trifluoromethyl group can alter electronic properties and metabolic stability. The replacement of a phenyl ring with other aromatic systems like thiophene (B33073) or naphthalene (B1677914) can improve efficacy or change binding specificity. wikipedia.org

The concept of scaffold hopping, a form of bioisosteric replacement where the core structure of a molecule is replaced, has also been applied. researchgate.net This can lead to the discovery of novel chemical scaffolds with improved properties. researchgate.netunipa.it For instance, replacing the chromone core of flavonoids with other heterocyclic systems is a promising strategy for optimizing these natural products. unipa.it

Fragment-based drug design (FBDD) is an approach that starts with identifying small, low-molecular-weight fragments that bind to a biological target. openaccessjournals.com These fragments are then grown or linked together to create more potent and selective drug candidates. openaccessjournals.com

The chroman scaffold is a valuable starting point for FBDD. By identifying fragments that bind to different subpockets of a target protein, novel molecules can be constructed around the chroman core. This approach allows for the efficient exploration of chemical space and can lead to the discovery of novel chemical scaffolds. nih.govopenaccessjournals.com For instance, a fragment-based strategy was used to link resveratrol (B1683913) and coumarin fragments to design novel human monoamine oxidase (hMAO) inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves calculating molecular descriptors for a set of compounds and then using statistical methods to build a mathematical model that relates these descriptors to the observed biological activity. mdpi.com These models must be rigorously validated to ensure their predictive power. mdpi.com

QSAR models have been developed for various compounds with chroman-related scaffolds to predict their biological activities. For example, a 2D-QSAR model was developed for peroxisome proliferator-activated receptor (PPAR)-γ agonists to predict the activity of new derivatives. researchgate.net Such models can be used to screen large databases of virtual compounds and prioritize them for synthesis and testing, thereby accelerating the drug discovery process. researchgate.net

Development and Validation of QSAR Models for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical algorithms that predict the biological activity of chemical compounds based on their molecular structure. nih.govwikipedia.org The development of a robust QSAR model is a systematic process that involves several critical steps, from data set selection to rigorous validation. nih.govuniroma1.it While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles for their development can be extrapolated from studies on analogous series of chroman and flavone derivatives. mdpi.comresearchgate.net

The initial step in creating a QSAR model involves compiling a dataset of structurally related compounds with their corresponding biological activities, often expressed as the concentration required to elicit a specific biological response (e.g., IC₅₀). dovepress.com For a series of this compound analogs, this would involve synthesizing derivatives with modifications at various positions and evaluating their activity.

Once the dataset is assembled, molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. researchgate.net These descriptors can be categorized into several types, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. biolscigroup.us The next phase is to divide the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive power on new compounds. uniroma1.it

Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to generate the QSAR equation, which correlates the molecular descriptors with the biological activity. mdpi.com For instance, a hypothetical QSAR model for a series of 2-phenylchroman-4-one derivatives, structurally related to this compound, might take the form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(Dipole) + β₃(LUMO) + ...

Here, logP represents lipophilicity, Dipole is the dipole moment, and LUMO is the energy of the lowest unoccupied molecular orbital.

Validation is a crucial step to ensure the model is robust and predictive. nih.govuniroma1.it Internal validation is often performed using methods like leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. eujournal.org A high cross-validated correlation coefficient (q²) indicates good internal predictivity. eujournal.org External validation involves using the model to predict the activity of the compounds in the test set, which were not used in model development. A high predictive correlation coefficient (R²_pred) for the test set is a strong indicator of the model's real-world predictive ability. uniroma1.itmdpi.com

An illustrative example of statistical parameters used to validate a QSAR model for a series of chromene derivatives is presented in Table 1.

| Parameter | Value | Description |

|---|---|---|

| r² | 0.92 | Coefficient of determination for the training set. |

| q² (LOO) | 0.85 | Cross-validated correlation coefficient (Leave-One-Out). |

| R²_pred | 0.88 | Predictive correlation coefficient for the external test set. |

| SEE | 0.15 | Standard Error of Estimate. |

| F-value | 120.5 | F-statistic value for the regression model. |

These validation metrics are essential for establishing the credibility and applicability domain of the QSAR model. nih.gov

Identification of Key Molecular Descriptors Governing Activity Profiles

The identification of key molecular descriptors is the cornerstone of understanding the SAR of a compound series. tsri.or.th These descriptors quantify the structural features that are most influential on the biological activity. For the this compound scaffold and its analogs, several types of descriptors are likely to be significant based on studies of related flavonoids and chromans. mdpi.comnih.govnih.gov

Electronic Descriptors: These descriptors relate to the electron distribution in the molecule.

Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): HOMO energy is associated with the molecule's ability to donate electrons, while LUMO energy relates to its ability to accept electrons. These are often crucial for understanding interactions with biological targets. biolscigroup.us

Dipole Moment: This descriptor can influence how the molecule orients itself within a receptor binding pocket and its solubility. biolscigroup.us

Partial Atomic Charges: The charges on specific atoms can be critical for forming electrostatic interactions with amino acid residues in a protein target. dovepress.com

Hydrophobic Descriptors:

LogP (Partition Coefficient): This is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets in receptors. Studies on similar structures, like benzylideneflavanones, have shown that lipophilicity is an important factor for cytotoxicity. mdpi.com

Steric and Topological Descriptors:

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability, providing insight into the steric requirements of the binding site. researchgate.net

Topological Polar Surface Area (TPSA): TPSA is a good predictor of passive molecular transport through membranes and is often correlated with bioavailability. researchgate.net

Molecular Weight and Shape Indices: These descriptors describe the size and shape of the molecule, which are fundamental for complementarity with a biological target.

In a hypothetical QSAR study of this compound derivatives, a selection of the most influential descriptors would be identified through statistical analysis. An example of such a selection and their correlation with activity is presented in Table 2.

| Descriptor | Type | Correlation with Activity | Potential Implication |

|---|---|---|---|

| LogP | Hydrophobic | Positive | Enhanced membrane permeability and hydrophobic interactions. |

| HOMO Energy | Electronic | Negative | Electron-donating capacity may be important for receptor binding. |

| TPSA | Topological | Negative | Lower polar surface area might favor transport to the target site. |

| Molar Refractivity (MR) of R1 substituent | Steric | Positive | Larger substituents at a specific position may enhance binding. |

| Dipole Moment | Electronic | Positive | Favorable orientation within the binding site. |

These descriptors provide a quantitative basis for the rational design of new this compound analogs with potentially improved activity profiles. By understanding which molecular properties are key, medicinal chemists can make targeted modifications to the lead structure to optimize its therapeutic potential.

Preclinical Biological Investigations and Mechanistic Elucidation

In Vitro Biological Profiling of 8-Methyl-2-phenylchroman and its Analogs

In vitro biological profiling is a foundational step in drug discovery, providing initial insights into the bioactivity of a compound. For this compound and its structural relatives, a variety of assays have been employed to characterize their effects on cells and specific biomolecules. These studies are crucial for identifying potential therapeutic applications and guiding further optimization. The flavonoid family, which includes the 2-phenylchroman scaffold, is known for a wide range of biological activities, though issues like poor solubility can affect their profiles. unipa.itresearchgate.net

Cell-based assays are fundamental for observing a compound's effect in a biologically relevant context. These assays can measure target engagement, confirming that a compound interacts with its intended molecular target within a living cell, and assess the subsequent modulation of cellular pathways. nih.govresearchgate.net Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET® Target Engagement Assays are prominent methods for directly measuring compound binding to target proteins in intact cells. nih.govpromega.jprevvity.co.jppromega.com.br

For analogs of this compound, cell-based assays have been critical in determining their potential as therapeutic agents. For instance, various isoflavonoid (B1168493) analogs have been evaluated for their antiproliferative effects on a wide range of cancer cell lines. acs.org In one study, the analog 8-methyl-3-methylidene-2-phenylchroman-4-one was tested for its ability to induce apoptosis in NALM-6 leukemia cells. mdpi.com The study measured the activation of key apoptosis-mediating enzymes, caspases 3, 8, and 9, after treating the cells with the compound. mdpi.com

Similarly, other related flavonoid structures have been assessed for their effects on different cell types. The compound 7,8-dihydroxyflavone (B1666355) has been shown to protect PC12 nerve cells from cell death and reduce the release of pro-inflammatory mediators in BV2 microglial cells. thegoodscentscompany.com In studies on breast cancer cells, another complex analog was shown to inhibit cell proliferation and migration in a dose-dependent manner. nih.gov These cellular assays provide crucial information on how these compounds affect cell health, proliferation, and inflammatory responses, often pointing towards the modulation of specific signaling pathways. thegoodscentscompany.comnih.govmdpi.com

Biochemical assays isolate specific enzymes or proteins to measure a compound's direct effect on their activity, such as inhibition or activation. This approach is essential for identifying specific molecular targets. ucl.ac.uk For the broader class of 3-phenylchroman-4-ones (isoflavanones), to which this compound is related, enzyme inhibition has been a key area of investigation.

A notable target is aromatase (CYP19), an enzyme crucial for estrogen biosynthesis and a target in hormone-dependent breast cancer. nih.gov A series of isoflavanone (B1217009) derivatives were synthesized and tested for their ability to inhibit recombinant human aromatase using fluorescence-based assays. The parent molecule, 3-phenylchroman-4-one, showed moderate inhibition. The introduction of various substituents on the chroman scaffold was explored to understand structure-activity relationships. For example, the presence and position of a methyl group did not significantly alter the inhibitory activity compared to the parent compound. nih.gov

Another enzyme target identified for related flavanone (B1672756) structures is Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β), which is implicated in neurodegenerative diseases. nih.govmdpi.com The natural flavanone Glabranin (B192178) and its synthesized methylated derivative were evaluated for their inhibitory activity against GSK-3β. Both compounds showed inhibition in the micromolar range, indicating that methylation did not eliminate this activity. nih.govmdpi.com

The following table summarizes the inhibitory concentrations (IC₅₀) of some 2-phenylchroman analogs against specific enzyme targets.

| Compound/Analog | Target Enzyme | IC₅₀ (µM) | Source |

| 3-phenylchroman-4-one (1a) | Aromatase | 29 | nih.gov |

| 6-Methoxy-3-phenylchroman-4-one (2a) | Aromatase | 0.26 | nih.gov |

| 3-(4-Phenoxyphenyl)chroman-4-one (1h) | Aromatase | 2.4 | nih.gov |

| Glabranin | GSK-3β | 44.8 ± 4.0 | nih.govmdpi.com |

| Methylated Glabranin Derivative (FLA) | GSK-3β | 16.14 ± 0.6 | nih.govmdpi.com |

This table is interactive and can be sorted by column.

These biochemical assays are vital for confirming direct interaction with an enzyme and quantifying the potency of inhibition, providing a basis for further drug development and for understanding the molecular mechanism of action. nih.govresearchgate.net

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These studies often involve competitive binding experiments where the test compound competes with a known radiolabeled ligand for the receptor's binding site. mdpi.com The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).

For the broader class of flavonoids and related structures, interactions with various receptors have been explored. For example, a study on 7,8-dihydroxyflavone, a flavone (B191248) analog, conducted biochemical and biophysical investigations into its binding and activation of the Tropomyosin receptor kinase B (TrkB), a receptor involved in neuronal survival and plasticity. thegoodscentscompany.com

While specific binding data for this compound is not widely published, studies on analogous structures highlight the methodologies used. For instance, a series of morphinone (B1233378) derivatives were evaluated for their binding affinity to mu (MOP), kappa (KOP), delta (DOP), and nociceptin (B549756) (NOP) opioid receptors using radioligand binding assays in cells transfected with the human receptors. frontiersin.org Similarly, the binding affinities of various synthetic ligands for the Cannabinoid Type-1 (CB₁) receptor have been determined through competition assays with a radiolabeled antagonist. biomolther.org These types of studies are crucial for identifying whether a compound's biological effects are mediated through a specific receptor and for quantifying the strength of that interaction.

Molecular Mechanism of Action (MoA) Studies

Understanding the molecular mechanism of action (MoA) involves identifying the specific molecular target(s) of a compound and elucidating the subsequent downstream signaling pathways that are affected. This knowledge is critical for predicting a drug's therapeutic effects and potential side effects. unipa.it

The identification and validation of a drug's molecular target are central to modern drug discovery. ucl.ac.ukfiveable.me This process confirms that a biomolecule, such as an enzyme or receptor, is directly involved in the compound's therapeutic effect. ucl.ac.uk For this compound and its analogs, molecular targets have been identified primarily through the biochemical and cellular assays described previously.

The methods for target identification can be broadly categorized. Affinity-based methods, such as affinity chromatography, use a modified version of the small molecule to pull its binding partners out of a cell lysate for identification. nih.gov Genetic methods, like CRISPR screening, can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby pointing to the target or its pathway. biocompare.com

For the class of compounds including 2-phenylchromans, several specific targets have been identified and validated through direct functional assays:

Aromatase (CYP19): Identified as a target for isoflavanone derivatives through in vitro enzyme inhibition assays that measured a decrease in aromatase activity in the presence of the compounds. nih.gov

Glycogen Synthase Kinase-3 Beta (GSK-3β): Validated as a target for the flavanone glabranin and its methylated analog by determining their IC₅₀ values in direct enzyme inhibition assays. nih.govmdpi.com

Tropomyosin receptor kinase B (TrkB): Confirmed as a receptor for 7,8-dihydroxyflavone through binding and activation studies. thegoodscentscompany.com

Mycobacterium tuberculosis Salicylate Synthase (MbtI): Identified as a target for novel chromane-based derivatives, with lead compounds demonstrating promising inhibitory activity. researchgate.net

These examples demonstrate that for the broader class of 2-phenylchroman-containing molecules, specific enzymes and receptors have been successfully identified and validated as direct molecular targets.

Once a compound binds to its molecular target, it triggers a cascade of events within the cell known as a signaling pathway. Elucidating these downstream pathways is key to understanding the full scope of a compound's biological effects.

For analogs of this compound, several key signaling pathways have been shown to be modulated:

PI3K/Akt Pathway: This is a crucial pathway involved in cell survival and proliferation. The compound 5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one has been suggested to modulate this pathway. Furthermore, 7,8-dihydroxyflavone has been shown to protect cells from death by modulating PI3K/Akt signaling. thegoodscentscompany.com Certain carborane-containing isoflavonoid analogues have also been found to inhibit the PI3K/AKT pathway. acs.org

MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways (including JNK, p38) are central to cellular responses to a wide range of stimuli, including stress, and are involved in inflammation and apoptosis. Several flavonoid analogs have been found to modulate MAPK signaling. For example, 7,8-dihydroxyflavone suppresses pro-inflammatory mediators by inhibiting MAPK pathways, thegoodscentscompany.com and carborane-containing isoflavonoids also inhibit the p38 MAPK pathway. acs.org Flavonoids in general are known to regulate MAPK pathways to achieve their therapeutic effects. mdpi.com

NF-κB Pathway: This pathway is a key regulator of inflammation. The ability of 7,8-dihydroxyflavone to attenuate the release of pro-inflammatory cytokines in microglial cells is mediated through the suppression of NF-κB signaling. thegoodscentscompany.com

JAK/STAT Pathway: This pathway is involved in processes such as immunity, cell division, and cell death. The inhibition of the JAK/STAT5 pathway was identified as a mechanism for the antiproliferative activity of novel carborane-containing isoflavonoid analogues. acs.org

The elucidation of these pathways demonstrates how the initial binding of a 2-phenylchroman analog to its target can translate into significant changes in cell function, such as reduced inflammation, inhibition of cell proliferation, or protection against cell death. acs.orgthegoodscentscompany.com

Investigation of Allosteric vs. Orthosteric Binding Mechanisms

The mechanism by which a ligand binds to its target protein is fundamental to its pharmacological effect. Ligands can bind to the primary, or orthosteric, site, which is the same site as the endogenous substrate or agonist. Alternatively, they can bind to a distinct, secondary site known as an allosteric site. mdpi.comnih.gov This distinction is critical as it dictates the nature of target modulation.

Orthosteric binding sites are often highly conserved across receptor subtypes, meaning that ligands targeting these sites may lack selectivity. researchgate.net In contrast, allosteric sites are typically less conserved, offering an opportunity for the development of more subtype-selective molecules. researchgate.netfrontiersin.org Allosteric modulators can fine-tune the response to an endogenous agonist rather than simply blocking or mimicking its action, which can offer a more nuanced therapeutic effect. frontiersin.org

For compounds structurally related to this compound, which belongs to the flavonoid family based on its 2-phenylchroman backbone, the binding mode can be complex. mdpi.com Computational and experimental studies, such as hydrogen-deuterium exchange mass spectrometry (HDXMS), have been used to map binding interactions. plos.org In studies on Hsp90, an orthosteric binding pocket was identified that accommodates both high-affinity ligands and smaller fragment molecules. plos.org Significantly, the binding of these molecules induced conformational changes in distal, allosteric regions of the protein, demonstrating a clear interplay between the two sites. plos.org

Molecular docking studies on other heterocyclic systems have shown that specific structural features dictate the binding orientation and interaction with key residues. For instance, in muscarinic receptors, the steric bulk of the substituent at the 2-position of a ligand's core structure plays a crucial role in receptor affinity. researchgate.net Increasing the size from a methyl to a phenyl group was found to decrease affinity, highlighting the sensitivity of the binding pocket. researchgate.net Some ligands, known as bitopic or dualsteric ligands, are designed to simultaneously engage both the orthosteric and allosteric sites, which can lead to improved affinity and selectivity. mdpi.comnih.gov

The determination of whether this compound acts via an allosteric or orthosteric mechanism requires specific experimental validation, such as crystallographic studies or mutation analyses of the target protein's binding sites. nih.gov

| Feature | Orthosteric Binding | Allosteric Binding |

| Binding Site | Primary, endogenous ligand site. nih.gov | Topographically distinct secondary site. mdpi.com |

| Conservation | Generally highly conserved across receptor subtypes. researchgate.net | Less evolutionarily conserved. mdpi.comresearchgate.net |

| Selectivity | Often results in poor subtype selectivity. researchgate.net | Can provide higher subtype selectivity. frontiersin.org |

| Mode of Action | Competitive inhibition or direct agonism. | Modulation of the endogenous ligand's effect (positive, negative, or neutral). frontiersin.org |

| Dependence | Independent of endogenous ligands. | Action is dependent on the presence of an endogenous ligand. mdpi.com |

In Vivo Preclinical Models for Activity Assessment (Focus on Pharmacodynamics)nih.gov

Pharmacodynamics (PD) describes the relationship between drug concentration at the site of action and the resulting pharmacological effect. nih.gov In vivo preclinical models are essential for assessing the pharmacodynamic properties of a compound like this compound, providing critical information on target engagement and biological response in a living system. nih.gov

Assessment of Target Modulation in Animal Models

Animal models, particularly in rodents like mice and rats, are standard for evaluating the in vivo activity of novel compounds. nih.govnih.gov For flavonoid-like molecules, which often exhibit anti-inflammatory or neuroprotective properties, relevant disease models are employed. nih.govfrontiersin.org For example, if this compound is investigated for anti-inflammatory effects, a lipopolysaccharide-induced inflammation model in mice could be used to assess its ability to modulate inflammatory pathways. nih.gov

Target modulation is the direct measurement of a drug's effect on its intended biological target. icr.ac.uk This can be assessed by collecting tissue or blood samples from treated animals and analyzing specific molecular changes. nih.govnih.gov For instance, if the target is an enzyme, its activity can be measured. If the target is part of a signaling pathway, the phosphorylation status of downstream proteins can be quantified. nih.govresearchgate.net A study on a flavanone derivative with a 2-phenylchroman-4-one structure, for example, used animal models to evaluate its neuroprotective effects, which were attributed to the inhibition of the enzyme GSK-3β. nih.govveedalifesciences.com Similarly, other flavonoids have been shown to modulate key cellular enzymes like cyclo-oxygenase (COX) and phosphoinositide 3-kinase in vivo. nih.govfrontiersin.org

Positron Emission Tomography (PET) is a non-invasive imaging technique that can also be used to provide information on target engagement and pharmacodynamic profiles in living animals. veedalifesciences.com

Biomarker Development for Pharmacodynamic Readouts

Pharmacodynamic (PD) biomarkers are quantifiable indicators that measure the biological effect of a drug. nih.govduke.edu They are crucial for establishing a clear link between drug exposure and target modulation, helping to confirm the mechanism of action and guide further development. nih.govmdpi.com The development and validation of robust PD biomarkers is a key activity in preclinical research. nih.gov

The selection of a PD biomarker depends on the compound's target and mechanism. For a compound with anti-inflammatory activity, potential biomarkers could include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) or the expression of enzymes like COX-2 in tissue or blood samples. frontiersin.orgmdpi.com For a compound targeting a specific signaling pathway, such as the PI3K pathway, a relevant biomarker could be the phosphorylation level of a downstream protein like Akt or GSK3B. nih.govresearchgate.net

Bioanalytical methods are developed to ensure the precise and reproducible quantification of these biomarkers in biological matrices like plasma, tumor tissue, or even surrogate tissues like hair follicles. nih.govnih.gov Common techniques include immunoassays (e.g., MSD, Luminex) and immunofluorescence. nih.gov The goal is to establish a clear exposure-response relationship, where changes in the biomarker level correlate with the concentration of the drug administered. nih.gov

| Potential Biomarker | Biological Rationale | Analytical Method |

| Phosphorylated Proteins (e.g., p-Akt, p-GSK3B) | Indicates modulation of specific kinase signaling pathways. nih.govresearchgate.net | Immunoassay (MSD, Luminex), Immunofluorescence. nih.gov |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Measures impact on inflammatory response pathways. mdpi.com | Immunoassay (ELISA, MSD). |

| Enzyme Expression (e.g., COX-2) | Reflects inhibition of key enzymes in inflammatory processes. frontiersin.org | Immunohistochemistry (IHC), Western Blot. |

| Gene Expression Signatures | Provides a broader view of the pathways modulated by the compound. | RNA sequencing, Nanostring. nih.gov |

Structure-Mechanism Relationships

Structure-mechanism relationships (SMR) link the specific chemical features of a molecule to its biological mechanism of action. For this compound, this involves understanding how the chroman core, the 8-methyl group, and the 2-phenyl group contribute to its interaction with a biological target and its subsequent pharmacodynamic effects.

The 2-phenylchroman scaffold is the basic structure of many flavonoids and is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. mdpi.com The specific substitutions on this core are critical for determining activity and selectivity.

The 2-Phenyl Group: The presence and orientation of the phenyl group at the C2 position are often crucial for activity. Studies on related chromanone structures have shown that the C2-phenyl substituent can significantly enhance biological activity compared to unsubstituted analogues. nih.gov However, in other contexts, such as for ligands of muscarinic receptors, a bulky phenyl group at this position can decrease binding affinity, suggesting that the optimal size of this substituent is target-dependent. researchgate.net

The 8-Methyl Group: The methyl group at the C8 position influences the compound's electronic properties and lipophilicity. It can also create steric interactions within the binding pocket of a target protein, potentially enhancing binding affinity or selectivity. In related flavonoid structures, methylation of hydroxyl groups is a common metabolic reaction and can significantly alter biological activity and bioavailability. frontiersin.org

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is fundamental in drug discovery for predicting the interaction between a ligand, such as 8-Methyl-2-phenylchroman, and a biological target, typically a protein or enzyme. Studies on the parent chroman scaffold are frequently used to explore potential therapeutic applications. nih.gov

Docking simulations predict how this compound would fit into the active site of a target protein, identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. The strength of this interaction is quantified by a scoring function, which estimates the binding affinity, often expressed in kcal/mol. nih.govnih.gov For instance, various 2-phenylchroman-4-one derivatives have been docked against targets like the murine double minute 2 (MDM2) protein, a key regulator in cancer pathways. researchgate.net Similarly, other chroman derivatives have been evaluated as potential inhibitors for enzymes like tyrosinase and cyclooxygenase-2 (COX-2). nih.govresearcher.life The binding affinity scores from these simulations help rank potential candidates and prioritize them for further experimental testing. nih.govresearcher.life The docking results for chroman-Schiff base derivatives against the Mycobacterium tuberculosis target InhA revealed binding affinities that were superior to known reference ligands, highlighting the potential of the chroman scaffold. nih.gov

Table 1: Examples of Molecular Docking Targets for Chroman Derivatives This table illustrates the types of biological targets studied and the binding affinities observed for compounds containing the core chroman structure. This data is indicative of the approach that would be used for this compound.

| Compound Class | Target Protein | PDB ID | Example Binding Affinity (kcal/mol) | Key Interacting Residues | Source(s) |

|---|---|---|---|---|---|

| Chroman-Schiff Base | InhA (M. tuberculosis) | 1ZID | -10.6 | Not Specified | nih.gov |

| 2-Phenylchromone | Mushroom Tyrosinase | Not Specified | IC50 = 0.093 µg/ml* | Not Specified | nih.gov |

| Flavonoid (Cudraflavone A) | Cyclooxygenase-2 (COX-2) | Not Specified | -10.19 | Tyr130, Glu465, Arg44 | researcher.life |

| 2-Phenylchroman-4-one | Murine Double Minute 2 (MDM2) | Not Specified | Not Specified | Not Specified | researchgate.net |

\Note: IC50 value is an experimental measure of inhibitory concentration, which is often correlated with docking scores.*

When the three-dimensional structure of a target protein has not been determined experimentally (e.g., via X-ray crystallography or NMR spectroscopy), homology modeling can be employed. This technique builds a predicted 3D structure for the target protein using its amino acid sequence and a known experimental structure of a related homologous protein as a template. biorxiv.org This computationally generated model of the target can then be used for molecular docking studies with ligands like this compound. nih.gov This approach is crucial when exploring novel biological targets for which structural data is unavailable, allowing for structure-based drug design to proceed. biorxiv.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of atoms and molecules over time. This method is used to validate the results of molecular docking and to assess the stability of the ligand-protein complex in a simulated biological environment. nih.govnih.gov

MD simulations can model the behavior of this compound in solution (typically water), revealing its stable conformations and dynamic flexibility. By simulating the molecule's movements over nanoseconds, researchers can understand how its structure adapts and changes in a physiological context. This is particularly important for flexible molecules, as it provides insight into the range of shapes the molecule can adopt before and during binding to a target.

Following molecular docking, MD simulations are essential for evaluating the stability of the predicted ligand-protein complex. bohrium.commdpi.com The simulation tracks the movements of the ligand within the binding site over a set period, typically 100 to 250 nanoseconds. nih.govnih.gov Several metrics are used to analyze this stability:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms over time from their initial positions. A stable RMSD value suggests that the complex has reached equilibrium and remains intact. rsc.org

Root-Mean-Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues. Lower RMSF values in the binding site indicate that the ligand binding has a stabilizing effect on the protein. researcher.lifersc.org

Studies on flavonoid-protein complexes have shown that these analyses confirm stable binding, validating the initial docking poses. researcher.lifersc.org

Table 2: Key Metrics in Molecular Dynamics Simulations for Stability Analysis This table summarizes the common parameters used in MD simulations to assess the stability of a ligand-protein complex.

| Metric | Description | Indication of Stability | Source(s) |

|---|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Low and converging values suggest the system has reached equilibrium and the complex is structurally stable. | researcher.lifersc.org |

| RMSF (Root-Mean-Square Fluctuation) | Measures the displacement of each individual residue from its time-averaged position. | Reduced fluctuation in binding site residues indicates a stable binding of the ligand. | researcher.lifersc.org |

| Rg (Radius of Gyration) | Represents the root mean square distance of the atoms of the protein from their common center of mass. | A stable Rg value over time indicates the complex maintains a consistent and compact shape. | rsc.orgresearchgate.net |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds between the ligand and protein over the simulation time. | A consistent number of hydrogen bonds indicates a stable interaction. | mdpi.comrsc.org |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties of a compound. sciencepublishinggroup.comresearchgate.net These methods provide fundamental insights that are not accessible through classical molecular mechanics methods like docking and MD. For chromen and coumarin (B35378) derivatives, DFT has been used to calculate optimized geometries, vibrational frequencies, and electronic properties. researchgate.netujkz.gov.bfsapub.org

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. sciencepublishinggroup.com

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates the molecule is more reactive. sapub.org For related coumarin derivatives, this gap has been calculated to be around 4.4 eV, indicating a stable molecule. sapub.orgsapub.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules and biological targets. researchgate.net

Table 3: Key Parameters from Quantum Chemical Calculations and Their Significance This table outlines important electronic properties calculated using methods like DFT and their interpretation for understanding molecular reactivity.

| Parameter | Description | Significance | Source(s) |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons (nucleophilicity). | sciencepublishinggroup.comresearchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons (electrophilicity). | sciencepublishinggroup.comresearchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. | sapub.orgsapub.org |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies positive (electrophilic) and negative (nucleophilic) sites, predicting non-covalent interaction patterns. | researchgate.net |

| Mulliken Atomic Charges | A theoretical method for distributing the total charge of a molecule among its constituent atoms. | Helps understand the electrostatic interactions that govern intermolecular hydrogen bonding. | sapub.orgsapub.org |

Electrostatic Potential Surface Analysis

Electrostatic Potential Surface (ESP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. wolfram.com The ESP map is generated by calculating the electrostatic potential on the electron density surface of the molecule. wolfram.comresearchgate.net This surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue representing regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). wolfram.commdpi.com Green areas denote regions of neutral potential. wolfram.com

For this compound, an ESP analysis would reveal the most likely sites for intermolecular interactions. The oxygen atom of the chroman ring is expected to be an area of high negative potential, making it a potential hydrogen bond acceptor. The aromatic rings, particularly the phenyl substituent, will also exhibit regions of negative potential above and below the plane of the ring due to the π-electron system. The methyl group at the 8-position is an electron-donating group, which would slightly increase the electron density on the adjacent part of the chroman ring system.

Quantitative analysis of the ESP, such as identifying the minima (Vmin) and maxima (Vmax) of the potential, can provide more precise information about the molecule's reactivity. chemrxiv.org These values are instrumental in understanding non-covalent interactions, which are crucial in biological systems and drug-receptor binding. mdpi.comchemrxiv.org While a specific ESP map for this compound was not found, the general principles applied to similar flavonoid structures can be inferred. araproceedings.com

Cheminformatics and Virtual Screening Applicationschemrxiv.orgbiorxiv.org

Cheminformatics combines chemistry, computer science, and information technology to analyze and organize chemical data. In the context of this compound, cheminformatics plays a vital role in drug discovery and development. nih.gov

Design of Compound Libraries Based on the this compound Scaffold

The this compound structure serves as a "scaffold" or core structure that can be chemically modified to create a library of related compounds. genotekbio.comnih.gov The design of such libraries is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of a particular chemical class. nih.govstanford.edu By systematically altering the substituents on the chroman ring and the phenyl group, chemists can generate a diverse set of molecules with potentially varied biological activities. nih.gov

Computational tools are extensively used in the design of these libraries. biosolveit.de Properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors can be calculated for each virtual compound to ensure they possess drug-like properties. naturalproducts.netnaturalproducts.net This process, often referred to as "in silico" design, allows for the pre-selection of the most promising candidates for synthesis and biological testing, thereby saving time and resources. ulisboa.pt Phenotypic screening libraries, which contain a diverse set of compounds, can also be a source for identifying novel activities of chroman-based structures. lifechemicals.com

Table 2: Potential Modifications for a Compound Library Based on the this compound Scaffold

| Position of Modification | Type of Substituent | Desired Property Change |

| Phenyl Ring (Positions 2', 3', 4') | Hydroxyl, Methoxy (B1213986), Halogen | Modulate polarity and hydrogen bonding capacity |

| Chroman Ring (Position 6) | Amino, Nitro, Alkyl | Alter electronic properties and solubility |

| Chroman Ring (Position 4) | Carbonyl (to form a chromanone) | Introduce a hydrogen bond acceptor and change geometry |

In Silico Screening for Novel Ligands

In silico screening, also known as virtual screening, is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. drugtargetreview.combiorxiv.org This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS). ulisboa.pt

In the context of this compound, virtual screening can be employed in two primary ways:

To find targets for this compound: If the biological activity of this compound is unknown, its structure can be used as a query to screen against a panel of known protein structures. This "reverse docking" approach can help to identify potential protein targets and thus elucidate its mechanism of action.

To find new ligands based on the this compound scaffold: If a biological target for this class of compounds is known, the this compound structure can be used as a starting point to search for other, potentially more potent, ligands in a virtual library. nih.govfrontiersin.org This can be done through structure-based methods, such as molecular docking, or ligand-based methods that rely on the similarity to the known active compound. ulisboa.ptnih.gov A study on natural products demonstrated the use of virtual screening to identify lead compounds, including this compound-4-one, targeting a chromosomal replication initiator. researchgate.net

The process often involves generating a 3D model of the ligand and the target protein, followed by a docking simulation that predicts the binding affinity and the specific interactions between the two molecules. nih.gov The results of virtual screening are typically a list of "hits" that are then prioritized for experimental validation. biorxiv.org

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Strategies for Diverse Chroman Skeletons

The synthesis of the chroman ring system is a mature field, yet the pursuit of more efficient, sustainable, and diverse synthetic methodologies remains a key research focus. Future efforts are geared towards developing novel strategies that offer greater control over stereochemistry and functional group tolerance, enabling the rapid generation of complex and diverse chroman libraries.

Emerging synthetic strategies are moving beyond traditional methods to incorporate innovative approaches such as:

Catalytic Cascade Reactions: These reactions allow for the construction of complex molecular architectures in a single step from simple starting materials, minimizing waste and improving efficiency. acs.org For instance, metal-catalyzed cascade cyclizations are being developed to construct various chroman-4-one scaffolds. researchgate.netresearchgate.net

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a greener alternative to traditional methods that often require harsh conditions. researchgate.net This approach is being explored for the synthesis of substituted chroman-4-ones. researchgate.net

Skeletal Editing: This concept involves the precise modification of a molecule's core structure, allowing for the conversion of one scaffold into another. chemrxiv.org A stepwise carbon-to-oxygen swap in tetralins has been demonstrated as a viable route to the privileged chroman scaffold. chemrxiv.org

Cycloaddition Strategies: [4+2] and [3+2] cycloaddition reactions are being employed to construct chroman spiroketals with kinetic control over stereochemistry, providing access to a wider range of diastereomers. nih.gov

Multi-component Reactions: These reactions combine three or more starting materials in a single pot to generate complex products, offering high atom economy and efficiency. frontiersin.org

These next-generation strategies are expected to significantly expand the accessible chemical space for chroman derivatives, providing a rich pool of compounds for biological screening.

Exploration of Novel Biological Targets and Therapeutic Areas for 8-Methyl-2-phenylchroman Analogs

While the biological activities of some chroman derivatives are well-documented, the full therapeutic potential of this compound and its analogs remains largely untapped. Future research will focus on identifying and validating novel biological targets for these compounds, potentially leading to new therapeutic applications.

Key areas of exploration include: